molecular formula C28H29N3O3 B2717545 N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide CAS No. 1207018-97-0

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide

Cat. No. B2717545
M. Wt: 455.558
InChI Key: SSCHATVPDKEFKR-UHFFFAOYSA-N
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Description

“N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide” is a complex organic compound. It contains a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a cyclopropane ring, which is a three-membered ring, and a benzamide group, which is a common feature in many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring structures. The diazepane ring could potentially create a three-dimensional structure, and the other groups attached to the ring would add to this complexity .


Chemical Reactions Analysis

Again, without specific studies or data on this compound, it’s hard to predict its reactivity or the types of chemical reactions it might undergo. The presence of the benzamide group could potentially make it reactive with amines or alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the types of functional groups present, and the overall charge distribution would all play a role .

Scientific Research Applications

Cyclopropane Synthesis and Applications

Cyclopropane rings are a common structural motif in organic chemistry, known for their strain and reactivity. The synthesis and applications of cyclopropane derivatives have been widely studied. For example, Martín‐Matute et al. (2003) discussed the intramolecular reactions of alkynes with furans and electron-rich arenes catalyzed by PtCl2, where cyclopropyl platinacarbene complexes act as key intermediates (Martín‐Matute, Nevado, Cárdenas, & Echavarren, 2003). These cyclopropyl intermediates can open to form carbonyl compounds, illustrating the utility of cyclopropane derivatives in complex organic transformations.

Diazepane Rings and Their Importance

Diazepane rings, another key structural feature of the compound, are prevalent in medicinal chemistry due to their biological activity. The synthesis of diazepane derivatives, such as the metal carbene precursors for the synthesis of isochromene derivatives, showcases the versatility of these compounds (Ren, Lang, Lin, Lu, & Wang, 2017). Such synthetic routes provide access to a range of bioactive molecules, emphasizing the significance of diazepane-containing compounds in drug discovery and development.

Advanced Catalysis and Reaction Mechanisms

The study of reaction mechanisms, especially those involving carbenes and cyclopropanation, is fundamental to understanding and developing new synthetic methodologies. Iron-catalyzed cyclopropanation in the presence of diazomethane, as described by Morandi and Carreira (2012), highlights the potential for metal-catalyzed processes to facilitate the synthesis of cyclopropane derivatives under safe and efficient conditions (Morandi & Carreira, 2012). These methodologies not only expand the toolbox available to synthetic chemists but also open up new avenues for the development of pharmaceuticals and materials.

Safety And Hazards

Without specific studies or data on this compound, it’s difficult to provide detailed safety and hazard information. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it’s being studied for potential use in pharmaceuticals, for example, future research might focus on testing its efficacy and safety in biological systems .

properties

IUPAC Name

N-[4-[4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl]phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c32-27(25-9-4-5-10-26(25)34-24-7-2-1-3-8-24)29-22-13-15-23(16-14-22)30-17-6-18-31(20-19-30)28(33)21-11-12-21/h1-5,7-10,13-16,21H,6,11-12,17-20H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCHATVPDKEFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2CC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-2-phenoxybenzamide

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